molecular formula C21H19ClFN3O2S2 B299431 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No. B299431
M. Wt: 464 g/mol
InChI Key: NTZSHNSNUGRGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide inhibits the activity of the enzyme Mps1, which is involved in the regulation of the cell cycle. By inhibiting Mps1, this compound disrupts the normal progression of the cell cycle, leading to cell death. Additionally, this compound has been shown to inhibit the DNA damage response pathway, which is important for the repair of damaged DNA.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit tumor growth in animal models, and sensitize cancer cells to radiation therapy. Additionally, this compound has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable therapeutic index.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. Additionally, this compound has been extensively studied, so there is a large body of literature available on its use and effects. One limitation of using this compound in lab experiments is that it may not be effective in all cancer types, so it may not be suitable for all studies.

Future Directions

There are a number of future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that may be used to predict its efficacy in different cancer types.

Synthesis Methods

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide can be synthesized through a five-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-(4-fluorophenyl)-2-thiazolamine with 2-bromo-1-(chloromethyl)benzene to form 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(chloromethyl)benzene. The second step involves the reaction of this compound with N-morpholin-4-ylaniline to form this compound.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.

properties

Molecular Formula

C21H19ClFN3O2S2

Molecular Weight

464 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19ClFN3O2S2/c22-17-11-16(5-6-19(17)26-7-9-28-10-8-26)24-20(27)13-30-21-25-18(12-29-21)14-1-3-15(23)4-2-14/h1-6,11-12H,7-10,13H2,(H,24,27)

InChI Key

NTZSHNSNUGRGBV-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)F)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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